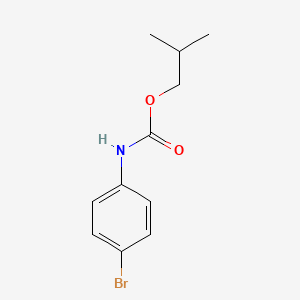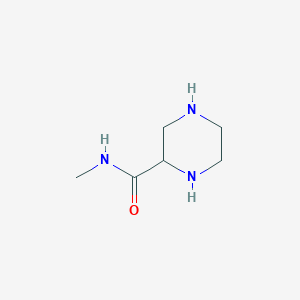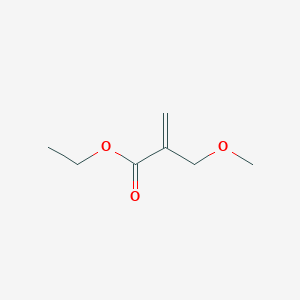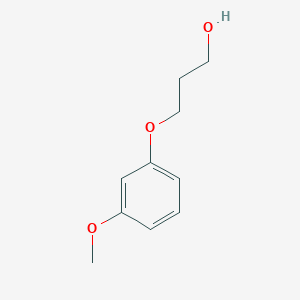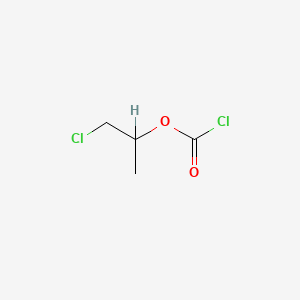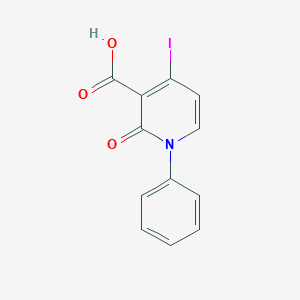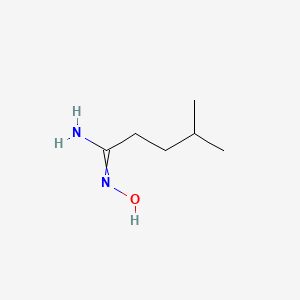![molecular formula C13H22N2O B8725989 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one CAS No. 16256-41-0](/img/structure/B8725989.png)
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one is a unique chemical compound with the molecular formula C13H22N2O It is characterized by its distinctive spiro structure, which consists of two spiro-linked rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a cyclic ketone, followed by cyclization to form the spiro structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spiro structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Aplicaciones Científicas De Investigación
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular processes by altering the function of key proteins and signaling pathways .
Comparación Con Compuestos Similares
7,14-Diazadispiro(5.1.5.2)pentadeca-15-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene: Different ring structure but shares some chemical properties.
Uniqueness: 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one is unique due to its specific spiro structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Propiedades
Número CAS |
16256-41-0 |
|---|---|
Fórmula molecular |
C13H22N2O |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
7,14-diazadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C13H22N2O/c16-11-12(7-3-1-4-8-12)15-13(14-11)9-5-2-6-10-13/h15H,1-10H2,(H,14,16) |
Clave InChI |
ZOVFJUATKMNOPY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=O)NC3(N2)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


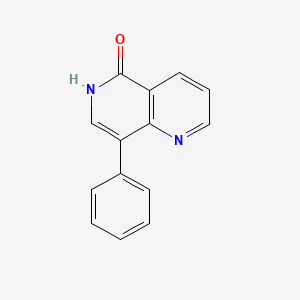
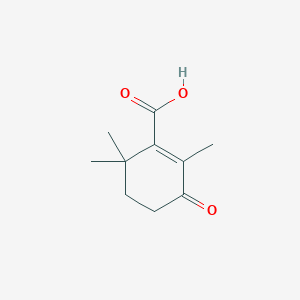
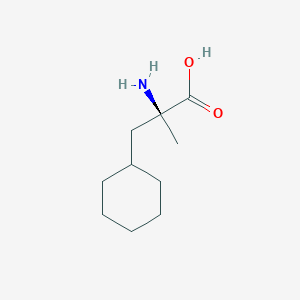
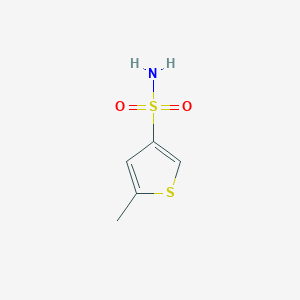
![1H-Benz[f]indene-1,3(2H)-dione](/img/structure/B8725928.png)
![Benzoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B8725936.png)
